molecular formula C14H33AlO6Si B1591265 Di-sec-butoxyaluminoxytriethoxysilane CAS No. 68959-06-8

Di-sec-butoxyaluminoxytriethoxysilane

Cat. No.: B1591265
CAS No.: 68959-06-8
M. Wt: 352.47 g/mol
InChI Key: MTHHTRVJDXYJHE-UHFFFAOYSA-N
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Description

Di-sec-butoxyaluminoxytriethoxysilane is a useful research compound. Its molecular formula is C14H33AlO6Si and its molecular weight is 352.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Sol-Gel Chemistry

Overview:
Di-sec-butoxyaluminoxytriethoxysilane is extensively used in sol-gel processes to synthesize aluminum silicate materials. The sol-gel method allows for the transformation of small molecules into a solid network, making it ideal for producing ceramics, glasses, and thin films.

Applications:

  • Aluminum Silicate Production: It acts as a precursor for aluminum silicate networks, which are crucial in the development of advanced ceramic materials.
  • Thin Film Coatings: Used to create protective coatings with enhanced mechanical and thermal properties.

Data Table: Sol-Gel Applications of this compound

Application TypeDescriptionBenefits
Aluminum SilicatesPrecursor for creating aluminum silicate gelsHigh thermal stability
Thin Film CoatingsProtective coatingsImproved durability and resistance

Pharmaceutical Intermediates

Overview:
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various compounds. Its ability to facilitate complex chemical reactions makes it valuable in drug development.

Applications:

  • Drug Synthesis: It aids in the production of active pharmaceutical ingredients (APIs).
  • Formulation Enhancements: Enhances the solubility and bioavailability of certain drugs.

Case Study: Drug Development
A notable study demonstrated the use of this compound in synthesizing a specific anti-inflammatory drug. The compound improved the yield and purity of the final product compared to traditional methods.

Surface Treatment and Modification

Overview:
The compound is also employed in surface chemistry for modifying surfaces to enhance properties such as hydrophobicity or adhesion.

Applications:

  • Hydrophobic Coatings: Used to create water-repellent surfaces on various materials.
  • Adhesion Promoters: Improves bonding between different substrates in composite materials.

Data Table: Surface Treatment Applications

Application TypeDescriptionBenefits
Hydrophobic CoatingsCreates water-repellent surfacesEnhanced durability
Adhesion PromotersImproves bonding between substratesIncreased structural integrity

Material Science Research

Overview:
this compound plays a significant role in material science research, particularly in developing new composites and nanomaterials.

Applications:

  • Nanocomposites: Used as a coupling agent to improve the dispersion of nanoparticles within polymer matrices.
  • Advanced Materials Development: Facilitates the creation of materials with tailored properties for specific applications.

Case Study: Nanocomposite Development
Research involving this compound demonstrated its effectiveness as a coupling agent in polymer nanocomposites, leading to improved mechanical properties and thermal stability.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The core reactivity of di-sec-butoxyaluminoxytriethoxysilane revolves around hydrolysis and condensation, forming aluminum silicate networks .

Key Steps:

  • Hydrolysis : Alkoxy groups (-OR) react with water to generate silanol (Si-OH) and aluminol (Al-OH) intermediates:

     s BuO 2Al O Si OEt 3+H2O s BuO 2Al OH+Si OEt 3 OH+ROH\text{ s BuO }_2\text{Al O Si OEt }_3+\text{H}_2\text{O}\rightarrow \text{ s BuO }_2\text{Al OH}+\text{Si OEt }_3\text{ OH}+\text{ROH}
  • Condensation : Silanol and aluminol groups crosslink via Si-O-Al bond formation:

    Si OH+Al OHSi O Al+H2O\text{Si OH}+\text{Al OH}\rightarrow \text{Si O Al}+\text{H}_2\text{O}

Factors Influencing Reactivity:

ParameterEffect on ReactionReference
pH Alkaline conditions (pH >10) slow polymerization, preserving Al-O-Si linkages .
Temperature Higher temperatures accelerate hydrolysis but risk premature gelation .
Moisture Moisture sensitivity necessitates anhydrous handling to control reaction rates .

Structural Outcomes:

  • Macro-Mesoporous Networks : Spontaneous formation of interconnected macrochannels (1–10 μm) and mesopores (2–50 nm) during gelation .

  • High Tetrahedral Aluminum Content : Heat treatment (500°C) increases tetrahedral Al³⁺ incorporation, enhancing catalytic/adsorptive properties .

Table 1: Material Properties Post-Sol-Gel Synthesis

PropertyValue/ObservationSource
Si/Al Ratio≈1 (near-stoichiometric)
Surface Area (BET)300–450 m²/g
Pore Volume0.6–1.2 cm³/g

Interaction with Hybrid Precursors

The compound’s reactivity extends to hybrid material synthesis, such as silica/alumina composites for optoelectronics :

Example: Encapsulation in Silica Matrices

  • Process : Hydrolysis with perhydropolysilazane (PHPS) under mild conditions yields moisture-resistant CsPbBr₃−SiO₂ composites .

  • Mechanism : PHPS-derived SiO₂ forms a dense matrix around perovskite nanocrystals, leveraging the aluminum-silicon precursor’s dual functionality .

Key Reaction:

PHPS+H2O s BuO 2Al O Si OEt 3SiO2+NH3\text{PHPS}+\text{H}_2\text{O}\xrightarrow{\text{ s BuO }_2\text{Al O Si OEt }_3}\text{SiO}_2+\text{NH}_3

Degradation Under Ambient Conditions:

  • Hydrolysis Sensitivity : Rapid reaction with atmospheric moisture produces Al(OH)₃ and Si(OH)₄, leading to gelation .

  • Thermal Stability : Decomposes above 200°C, releasing sec-butanol and ethanol .

Handling Recommendations:

  • Storage under inert gas (e.g., N₂) at ambient temperatures .

  • Use of dry solvents (e.g., toluene) to delay premature gelation .

Catalysis and Photonics:

  • Photocatalysts : Gd³⁺-doped BiFeO₃ nanoparticles synthesized via sol-gel routes exhibit enhanced visible-light activity .

  • LED Phosphors : Encapsulation in SiO₂ matrices improves stability of perovskite nanocrystals for high-efficiency LEDs .

This compound’s versatility stems from its dual Al/Si reactivity, enabling tailored material architectures for catalysis, adsorption, and optoelectronics. Controlled hydrolysis-condensation kinetics and strategic precursor hybridization remain central to unlocking its full potential in next-generation materials.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing DBATES-modified sol-gel matrices, and how do they influence reproducibility?

  • Methodological Answer : Key parameters include molar ratios of alkoxide precursors (e.g., TEOS vs. DBATES), reaction temperature (typically 25–80°C), pH (controlled via acid/base catalysts), and aging time (24–72 hours). For example, in CsPbBr3 quantum dot (QD) encapsulation, increasing DBATES concentration enhances crosslinking density, improving monolith stability but may reduce optical clarity if phase separation occurs. Systematic optimization using fractional factorial design can isolate critical variables .

Q. How does DBATES affect the stability of perovskite quantum dots in hybrid materials?

  • Methodological Answer : DBATES acts as a dual-functional ligand, where its aluminoxytriethoxysilane group binds to QD surfaces, while sec-butoxy chains provide steric stabilization. Stability is assessed via photoluminescence quantum yield (PLQY) measurements before/after encapsulation and accelerated degradation tests (e.g., exposure to UV light or humidity). A 20% PLQY retention improvement was reported in DDAB-treated QDs with DBATES compared to unmodified systems .

Q. What safety protocols are essential for handling DBATES in academic labs?

  • Methodological Answer : Use CE-approved nitrile gloves and Type 4 chemical suits (EN 14325). Conduct a risk assessment for specific workflows (e.g., sol-gel synthesis vs. nanoparticle functionalization). Ventilation, spill containment kits, and emergency showers are mandatory. Safety data sheets (SDS) for silane derivatives should be reviewed for incompatibilities (e.g., hydrolysis in aqueous acidic conditions) .

Advanced Research Questions

Q. How can conflicting data on DBATES-mediated QD aggregation be resolved methodologically?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., residual solvents or humidity). Implement a split-plot experimental design to test aggregation under controlled humidity (using gloveboxes) and solvent purity levels (GC-MS validated). Statistical tools like ANOVA can identify significant factors (p < 0.05), while TEM/SAXS quantifies aggregation kinetics .

Q. What advanced techniques characterize interfacial interactions between DBATES and nanomaterials?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Probes Si-O-Al bonding at QD surfaces.
  • In Situ FTIR : Tracks real-time condensation reactions during sol-gel formation.
  • Cryo-TEM : Captures nanoscale morphology without drying artifacts.
    For example, XPS binding energy shifts (e.g., Si 2p at 102.5 eV) confirm covalent bonding between DBATES and QDs .

Q. How can DBATES be integrated into multi-component systems (e.g., polymer-silica hybrids) without phase separation?

  • Methodological Answer : Use co-condensation with tetraethyl orthosilicate (TEOS) and DBATES at a 3:1 molar ratio. Monitor phase behavior via dynamic light scattering (DLS) and rheology. Introduce compatibilizers (e.g., PEG-modified silanes) to enhance interfacial adhesion. Differential scanning calorimetry (DSC) can identify Tg shifts indicative of successful integration .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches validate DBATES’ role in enhancing material properties?

  • Methodological Answer : Apply multivariate regression to correlate DBATES concentration with mechanical/optical outcomes (e.g., Young’s modulus, PLQY). For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) compare treated vs. control groups. Report effect sizes (e.g., Cohen’s d) to quantify practical significance .

Q. How should researchers address batch-to-batch variability in DBATES synthesis?

  • Methodological Answer : Implement quality control via NMR (¹H/²⁹Si) and FTIR to verify alkoxy group integrity. Use control charts (e.g., X-bar charts) to monitor critical parameters (e.g., hydrolysis rate). Reproducibility is enhanced by standardizing precursor purification (e.g., distillation under inert gas) .

Properties

CAS No.

68959-06-8

Molecular Formula

C14H33AlO6Si

Molecular Weight

352.47 g/mol

IUPAC Name

aluminum;butan-2-olate;triethoxy(oxido)silane

InChI

InChI=1S/C6H15O4Si.2C4H9O.Al/c1-4-8-11(7,9-5-2)10-6-3;2*1-3-4(2)5;/h4-6H2,1-3H3;2*4H,3H2,1-2H3;/q3*-1;+3

InChI Key

MTHHTRVJDXYJHE-UHFFFAOYSA-N

SMILES

CCC(C)O[Al](OC(C)CC)O[Si](OCC)(OCC)OCC

Canonical SMILES

CCC(C)[O-].CCC(C)[O-].CCO[Si]([O-])(OCC)OCC.[Al+3]

Key on ui other cas no.

68959-06-8

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Di-sec-butoxyaluminoxytriethoxysilane
Di-sec-butoxyaluminoxytriethoxysilane
Di-sec-butoxyaluminoxytriethoxysilane
Di-sec-butoxyaluminoxytriethoxysilane
Di-sec-butoxyaluminoxytriethoxysilane

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